2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC13891144
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO4 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-7(9(14)15)6-12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15) |
| Standard InChI Key | OVYVVUUOPFICAM-UHFFFAOYSA-N |
| SMILES | CC1(CC(C1NC(=O)OC(C)(C)C)C(=O)O)C |
| Canonical SMILES | CC1(CC(C1NC(=O)OC(C)(C)C)C(=O)O)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemical Considerations
The compound’s IUPAC name, 2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid, reflects its substitution pattern: a Boc-protected amine at position 2, two methyl groups at position 3, and a carboxylic acid at position 1 of the cyclobutane ring. Unlike its stereoisomer, (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid , this variant features a distinct spatial arrangement that influences its reactivity and interaction with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.30 g/mol |
| CAS Number | VC13891144 |
| Purity | ≥97% |
| Key Functional Groups | Boc-protected amine, Carboxylic acid |
The cyclobutane ring’s strain and substituent positioning render the compound a conformationally restricted scaffold, advantageous for mimicking peptide turn structures in drug design.
Synthesis and Reactivity
Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Cyclobutane Ring Formation: Cycloaddition or ring-closing metathesis generates the 3,3-dimethylcyclobutane backbone.
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Amine Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate under basic conditions.
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Carboxylic Acid Introduction: Oxidation or carboxylation at position 1 completes the structure.
Industrial production often employs continuous flow reactors to enhance yield and scalability.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ring Formation | [2+2] Photocycloaddition, UV light | 60–70% |
| Boc Protection | Di-tert-butyl dicarbonate, NaOH, THF | 85–90% |
| Carboxylation | CO₂, Grignard reagent, −78°C | 75–80% |
Reactivity Profile
The compound participates in reactions typical of Boc-protected amines and carboxylic acids:
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Deprotection: Acidic conditions (e.g., HCl in dioxane) remove the Boc group, yielding a free amine.
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Peptide Coupling: Carbodiimide-mediated activation enables amide bond formation with amino acids.
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Esterification: The carboxylic acid reacts with alcohols to form esters, useful for prodrug designs.
Applications in Pharmaceutical and Organic Chemistry
Peptide Synthesis
The Boc group’s orthogonality makes the compound ideal for solid-phase peptide synthesis (SPPS). It prevents unintended side reactions during elongation, particularly in synthesizing cyclic peptides with constrained geometries. For example, derivatives have been used to stabilize β-turn motifs in angiotensin-converting enzyme (ACE) inhibitors.
| Application | Mechanism | Status |
|---|---|---|
| Oncology | Microtubule stabilization | Preclinical |
| Neurodegeneration | Aβ peptide aggregation inhibition | Research phase |
| Antimicrobials | Cell wall synthesis interference | Exploratory |
Biological and Pharmacological Insights
Cellular Uptake and Transport
The compound’s lipophilicity, conferred by the Boc and methyl groups, enhances membrane permeability. Studies suggest uptake via LAT1 transporters, which are overexpressed in cancer cells, enabling tumor-selective delivery.
Metabolic Stability
In vitro assays indicate slow degradation by esterases and peptidases, with a half-life exceeding 24 hours in plasma. This stability supports its utility in prolonged-release formulations.
Comparative Analysis with Related Compounds
Stereoisomers and Bioactivity
Compared to its (1S,3R)-configured isomer , the 2-amino variant shows:
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Higher Solubility: Due to the carboxylic acid’s positioning.
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Altered Target Affinity: Preferential binding to proteases over kinases.
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